2-(4-Nitrophenoxy)ethanamine
Overview
Description
“2-(4-Nitrophenoxy)ethanamine” is a chemical compound with the molecular formula C8H10N2O3 . It is also known as "2-(4-Nitrophenoxy)ethylamine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 182.177 Da, and the monoisotopic mass is 182.069138 Da .Scientific Research Applications
Synthesis and Chemical Studies
- Researchers have explored various synthetic routes and chemical properties of compounds related to 2-(4-Nitrophenoxy)ethanamine. This includes the synthesis of enriched N-methyl-2-(4-nitrophenoxy)ethanamine derivatives for further chemical studies (Yilmaz & Shine, 1988).
- Novel synthetic routes have been developed for derivatives like 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, showcasing the versatility and economic feasibility of these compounds (Luo, Chen, Zhang, & Huang, 2008).
Biochemical and Pharmacological Research
- The study of similar compounds to this compound has led to insights in biochemical pharmacology. For instance, psychoactive N-benzylphenethylamines were found to be high potency agonists at 5-HT2A receptors (Eshleman et al., 2018).
- Research on 2-(Phenylthio)ethanamine, an intermediate in pharmaceutical development, indicates the broader applicability of these compounds in drug synthesis (Youjun, 2010).
Agricultural Applications
- Studies have been conducted on derivatives like 2-(p-Nitrophenoxy)-triethylamine for agricultural purposes, demonstrating their potential in enhancing crop growth and yield (Rui, 2002).
Environmental and Analytical Chemistry
- Research on compounds like 1-Bromo-2-(p-nitrophenoxy)ethane, related to this compound, highlights their significance in environmental chemistry and analytical methods for compound separation (Qiao-yun, 2004).
Sensor Development
- The development of novel sensors using related compounds has been explored. For instance, a new macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine was created for selective optical detection of mercury (Wanichacheva et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-(4-nitrophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEVUCALPWFEFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485308 | |
Record name | 2-(4-nitrophenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60814-16-6 | |
Record name | 2-(4-nitrophenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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